molecular formula C17H25N3O3 B2832459 1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-31-8

1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2832459
CAS No.: 877640-31-8
M. Wt: 319.405
InChI Key: BWNDTPVAHLAICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps. The primary synthetic route includes the reaction of isopentylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then reacted with a pyrrolidinone derivative under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with similar compounds such as:

    1-Isopentyl-3-(4-methoxybenzyl)urea: This compound has a similar structure but differs in the substitution pattern on the urea moiety.

    1-Isopentyl-3-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline: This compound has a different core structure but shares the isopentyl and methoxyphenyl groups

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(2)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNDTPVAHLAICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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